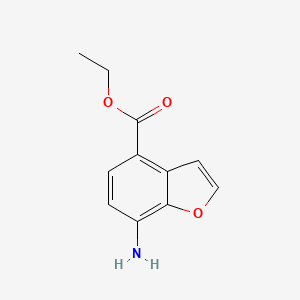

Ethyl 7-aminobenzofuran-4-carboxylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 7-amino-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-6H,2,12H2,1H3 |

InChI Key |

UMWUYADBWNIYFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=COC2=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization and Functionalization Approach

- Starting Materials: Phenolic compounds bearing substituents suitable for ring closure, such as hydroxybenzaldehydes or hydroxybenzonitriles.

- Key Reaction: Condensation of phenols with acetoacetic ester derivatives or ethyl bromoacetate under basic conditions, followed by oxidative cyclization.

- Catalysts: Iron(III) chloride (FeCl₃) is commonly used for oxidative ring closure.

- Reaction Conditions: Temperature control is critical, typically maintained between 0°C and 5°C during cyclization to minimize side reactions.

- Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients is employed to isolate the product with high purity.

This method is supported by reports indicating the use of silyl enol ethers added to benzoquinone esters under acidic conditions to form the benzofuran core, followed by esterification and amination steps to yield the target compound.

Reduction of Nitro Precursors

Although more documented for positional isomers such as Ethyl 5-aminobenzofuran-2-carboxylate, the reduction of nitrobenzofuran esters is a relevant synthetic strategy. This involves:

- Starting Material: Ethyl 7-nitrobenzofuran-4-carboxylate (analogous to 5-nitro derivatives).

- Reduction Methods: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethyl acetate or chemical reduction with agents like sodium dithionite.

- Reaction Conditions: Mild temperatures (30–40°C) and atmospheric pressure hydrogenation.

- Yields: High yields (>85%) and purity (>98%) are achievable with optimized conditions.

While specific literature on the 7-amino derivative is limited, this method is well-established for similar benzofuran amino esters and can be adapted accordingly.

Tandem One-Pot Cyclization

A more recent approach involves a tandem one-pot cyclization where:

- Reagents: 2-hydroxybenzonitrile derivatives react with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Outcome: This yields 2-ethoxycarbonyl-3-amino-benzofuran derivatives in good yields.

- Advantages: This method reduces the number of steps and improves overall efficiency.

Though this method was described for 3-amino derivatives, it provides a conceptual framework applicable to the synthesis of 7-amino analogs with appropriate substitution patterns.

Industrial Production Considerations

- Scalability: Industrial synthesis favors routes that minimize steps and use readily available starting materials.

- Reaction Optimization: Continuous flow reactors and automated systems are employed to maintain precise control over temperature, pressure, and reaction time.

- Purification: Industrial processes often utilize crystallization and high-performance liquid chromatography (HPLC) to achieve >98% purity.

- Environmental and Cost Factors: Use of green solvents and minimizing hazardous reagents are prioritized.

For benzofuran derivatives, the industrial synthesis of related compounds such as Ethyl 5-aminobenzofuran-2-carboxylate has been optimized for commercial viability, which informs potential scale-up strategies for the 7-amino isomer.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization and Functionalization | Phenols, acetoacetic esters, ethyl bromoacetate | FeCl₃, acid catalysts | 0–5°C, acidic/basic media | 70–85 | >95 | Requires careful temperature control |

| Nitro Reduction | Ethyl 7-nitrobenzofuran-4-carboxylate | Pd/C, H₂ or Na dithionite | 30–40°C, atmospheric pressure | 85–95 | >98 | High yield, widely used for amino benzofurans |

| Tandem One-Pot Cyclization | 2-Hydroxybenzonitrile, ethyl bromoacetate | K₂CO₃, DMF | Room temperature to mild heating | 75–90 | >90 | Efficient, fewer purification steps |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of ester carbonyl (~165–170 ppm) and aromatic protons (6.5–7.5 ppm), as well as the amino group signals.

- Infrared Spectroscopy (IR): Characteristic peaks include N–H stretching (~3350 cm⁻¹), C=O ester stretching (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

- X-ray Crystallography: Provides detailed bond lengths and angles, confirming molecular geometry and hydrogen bonding networks.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically employing reverse-phase C18 columns with acetonitrile/water mobile phases.

Stability and Solubility Considerations

- Solubility: Enhanced in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to the ethyl ester group.

- Stability: Sensitive to light; recommended storage in amber vials at −20°C to maintain integrity.

- pH Range: Stable between pH 4 and 9 under controlled temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-aminobenzofuran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of nitro groups to amino groups.

Substitution: Introduction of different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., Raney-Ni) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction can produce various amino-substituted benzofurans.

Scientific Research Applications

Ethyl 7-aminobenzofuran-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-aminobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key Compounds for Comparison:

Ethyl 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carboxylate ()

7-Hydroxy-benzofuran-4-carboxylates ()

Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate ()

Data Table: Structural and Physicochemical Properties

Detailed Comparisons

Amino vs. Hydroxy Substituents ()

The 7-amino group in the target compound contrasts with the 7-hydroxy group in analogs from . The amino group is basic (pKa ~9–10), enabling protonation in physiological conditions, which enhances solubility in acidic environments and facilitates interactions with anionic biological targets.

Ester Group Influence ()

Structural Complexity ()

Compound 4b () incorporates a spiro benzo[b]thiophene-benzofuran system with chloro and methoxy substituents. This complexity likely confers unique steric and electronic properties, making it suitable for specialized targets (e.g., allosteric enzyme sites).

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (e.g., silyl enol ether additions) but requires selective amine introduction, which may involve nitro-group reduction or palladium-catalyzed amination .

- Biological Performance: this compound’s balance of lipophilicity and hydrogen-bonding capability positions it as a versatile lead compound, whereas analogs with bulky substituents () may prioritize stability over broad-spectrum activity.

Q & A

Q. What are the common synthetic routes for Ethyl 7-aminobenzofuran-4-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization and functionalization steps. For example, silyl enol ethers can be added to benzoquinone esters under acidic conditions to form the benzofuran core, followed by esterification and amination . Key reaction parameters include temperature control (e.g., 0–5°C during cyclization to prevent side reactions) and catalyst selection (e.g., FeCl₃ for oxidative ring closure) . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 6.5–7.5 ppm) .

- X-ray crystallography : SHELXL refines bond lengths (e.g., C–O bonds: 1.36–1.43 Å) and angles, while hydrogen bonding networks (O–H···O distances: 2.6–2.8 Å) are analyzed using Olex2 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. How do solubility and stability considerations influence experimental design with this compound?

The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aminobenzofuran core is light-sensitive. Stability tests under varying pH (4–9) and temperatures (−20°C to 25°C) recommend storage in amber vials at −20°C for long-term stability .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be resolved?

Contradictions often arise from structural variations (e.g., substituent positioning). For example:

| Compound | Substituent | Activity |

|---|---|---|

| Analog A | 5-Hydroxy | Anticancer (IC₅₀: 12 µM) |

| Analog B | 5-Chloro | Inactive |

| Comparative molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can identify target binding affinity differences. Validate via enzyme inhibition assays (e.g., kinase profiling) . |

Q. What computational strategies predict the compound’s interactions with biological targets?

- Docking : Use Schrödinger Suite or MOE to model interactions with receptors (e.g., EGFR kinase). Focus on hydrogen bonds (amide NH with Asp831) and π-π stacking (benzofuran with Phe723) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can synthetic yields be improved for large-scale production in academic settings?

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed using SHELX?

Challenges include twinning and weak diffraction. SHELXL’s TWIN and BASF commands refine twin laws, while ADPs (anisotropic displacement parameters) resolve disorder in the ethyl ester group . R₁ values < 0.05 and wR₂ < 0.10 ensure reliability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.